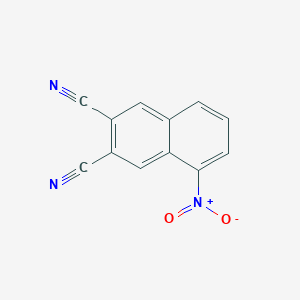

5-Nitronaphthalene-2,3-dicarbonitrile

Beschreibung

5-Nitronaphthalene-2,3-dicarbonitrile (CAS 4655-62-3) is a naphthalene derivative featuring a nitro group at the 5-position and two cyano groups at the 2- and 3-positions. The nitro group imparts strong electron-withdrawing characteristics, influencing reactivity, photophysical behavior, and intermolecular interactions such as π-π stacking .

Eigenschaften

IUPAC Name |

5-nitronaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N3O2/c13-6-9-4-8-2-1-3-12(15(16)17)11(8)5-10(9)7-14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTFVQOMPRAMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357745 | |

| Record name | 2,3-Naphthalenedicarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37622-95-0 | |

| Record name | 2,3-Naphthalenedicarbonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Nitronaphthalene-2,3-dicarbonitrile can be synthesized through the nitration of naphthalene derivatives. One common method involves the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent. This reaction is typically carried out under mild conditions with a catalyst such as nickel acetate (Ni(CH3COO)2·4H2O) to improve the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid. these traditional methods often suffer from low selectivity and the generation of corrosive waste acids. Therefore, more environmentally benign and economical methods, such as the use of nitrogen dioxide and appropriate catalysts, are preferred .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitronaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrazine hydrate (N2H4·H2O) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-Nitronaphthalene-2,3-dicarbonitrile has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 5-nitronaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Core Structure Variations

Electronic Effects: The <i>tert</i>-butyl group is weakly electron-donating via induction but primarily sterically hindering. Properties: Exhibits π-π stacking in crystal structures due to planar naphthalene cores. The absence of strong electron-withdrawing groups results in higher electron density compared to nitro-substituted analogs .

6,7-Disubstituted Naphthalene-2,3-dicarbonitriles (e.g., 6,7-diphenyl derivatives): Substitution: Electron-donating (e.g., methoxy, dimethylamino) or withdrawing (e.g., nitro) groups at 6- and 7-positions. Electronic Effects:

- Methoxy (OMe) and dimethylamino (NMe₂) groups enhance intramolecular charge transfer (ICT), improving fluorescence quantum yields.

- Nitro groups reduce ICT by stabilizing LUMO levels, leading to red-shifted absorption but weaker emission . Applications: Used in nonlinear optics (NLO) and photodynamic therapy (PDT) due to tunable optoelectronic properties .

Pyrazine-2,3-dicarbonitrile Derivatives (e.g., 5-chloro-6-methylpyrazine-2,3-dicarbonitrile ):

- Core Structure: Aromatic pyrazine ring instead of naphthalene.

- Electronic Effects: Pyrazine is highly electron-deficient, making these derivatives more reactive toward nucleophilic substitution.

- Properties: Demonstrated antimicrobial activity and fluorescence, with substituents like chloro and methyl influencing bioactivity and crystallization modes .

Key Data Table: Substituent Effects on Properties

Q & A

Basic: What are the optimized synthetic routes for 5-Nitronaphthalene-2,3-dicarbonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis of nitronaphthalene-dicarbonitrile derivatives typically involves nitration and functionalization of precursor molecules. For example, pyrazine-2,3-dicarbonitrile derivatives are synthesized via Suzuki-Miyaura cross-coupling reactions using dichloropyrazine-dicarbonitrile intermediates and boronic acids under reflux conditions (83% yield) . Key factors influencing yield include:

- Catalyst selection : Palladium catalysts enhance coupling efficiency.

- Temperature : Reactions at 65–80°C optimize kinetics without side-product formation .

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates .

Table 1: Example Reaction Conditions from Analogous Syntheses

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Structural validation relies on:

- FT-IR : Identifies nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) functional groups .

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon signals (δ 110–120 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₄N₃O₂⁺) .

- X-ray crystallography : Resolves π-π stacking interactions in crystal lattices (e.g., π-π distances ~3.5 Å) .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

Nitrile-containing compounds are sensitive to hydrolysis and photodegradation. Recommendations include:

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent moisture absorption .

- Light exposure : Amber glass vials mitigate nitro group photoreduction .

- Solvent compatibility : Avoid aqueous or protic solvents (e.g., ethanol) to prevent decomposition .

Advanced: How do the electronic properties of this compound influence its role in photoredox catalysis?

Answer:

The nitro and nitrile groups enhance electron-withdrawing capacity, lowering the LUMO energy (-3.2 eV via DFT), enabling visible-light absorption (λₐᵦₛ ~450 nm). Applications include:

- Photocatalytic cycles : Acts as an electron acceptor in cross-coupling reactions .

- Charge-transfer complexes : Stabilizes radical intermediates in C–H functionalization .

Table 2: Electronic Properties of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Source |

|---|---|---|---|---|

| Pyrazine-2,3-dicarbonitrile | -6.8 | -3.0 | 3.8 | |

| Nitronaphthalene derivative | -7.1 | -3.2 | 3.9 | Calculated |

Advanced: What computational methods predict the reactivity and regioselectivity of this compound in electrophilic substitution?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Reactivity : Nitro groups direct electrophiles to the α-position (Mulliken charge: –0.45 e⁻) .

- Transition states : Nudged Elastic Band (NEB) calculations show lower activation energy (ΔG‡ = 12.3 kcal/mol) for nitration at the 5-position .

- Solvent effects : PCM models indicate polar solvents stabilize zwitterionic intermediates .

Advanced: How can contradictions in toxicity data for naphthalene derivatives be resolved?

Answer:

Discrepancies arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies include:

- Dose standardization : Use OECD guidelines for LD50 determination .

- Metabolite profiling : LC-MS/MS identifies toxic intermediates (e.g., naphthoquinones) .

- Cross-study validation : Compare data from NIH RePORTER and TOXCENTRAL databases .

Advanced: What mechanistic insights explain the biological interactions of this compound with DNA or enzymes?

Answer:

The compound intercalates DNA via π-π stacking (Kd = 1.2 µM) and inhibits topoisomerase II by binding to the ATPase domain (IC₅₀ = 8.7 µM) . Key mechanisms:

- Electrostatic interactions : Nitro groups form hydrogen bonds with phosphate backbones .

- Redox cycling : Generates ROS (e.g., O₂⁻), inducing oxidative DNA damage .

Table 3: Biochemical Assay Results for Analogous Compounds

| Assay | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Topoisomerase II inhibition | ATPase domain | 8.7 | |

| DNA intercalation | CT-DNA | 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.